R-(-)-norushinsunine is a naturally occurring compound classified as an aporphine alkaloid, specifically belonging to the hydroxy-7-aporphine group. It is primarily isolated from the plant species Annona cherimolia and has garnered attention due to its potential biological activities, particularly its vasodilatory effects. The molecular formula of R-(-)-norushinsunine is CHNO, with a molecular weight of 281.30 g/mol. The compound features a complex structure characterized by multiple rings and functional groups, which contribute to its unique properties and biological interactions .
Common reagents employed in these reactions include oxidizing agents, reducing agents, and various catalysts, with the specific conditions tailored to achieve desired outcomes.
The biological activity of R-(-)-norushinsunine has been a subject of research due to its interaction with α1-adrenoceptors. This interaction influences calcium entry through voltage-operated channels, promoting relaxation of vascular smooth muscles and resulting in vasodilation. Such properties suggest potential therapeutic applications in treating cardiovascular diseases. Additionally, studies have indicated that R-(-)-norushinsunine may possess antiacetylcholinesterase activity, which could be beneficial in neuroprotective strategies .
The synthesis of R-(-)-norushinsunine can be accomplished through various methods, often involving multi-step organic synthesis techniques. While specific synthetic pathways may vary, they generally include:
Research continues to explore more efficient synthetic routes to enhance yield and reduce environmental impact .
R-(-)-norushinsunine has several notable applications:
Interaction studies of R-(-)-norushinsunine have highlighted its potential effects on various biological targets:
Further research is necessary to fully elucidate the mechanisms underlying these interactions and their implications for therapeutic use .
R-(-)-norushinsunine shares structural similarities with several other compounds within the aporphine alkaloid family. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Anonaine | Similar ring structure | Noted for its antitumor activity |
| Ushinsunine | Hydroxy group presence | Exhibits distinct vasodilatory effects |
| N-acetylanonaine | Acetylated derivative | Potentially enhanced bioavailability |
| Roemerine | Contains methoxy groups | Exhibits antimicrobial properties |
| Asimilobine | Unique substitution patterns | Known for neuroprotective effects |
| Anolobine | Similar core structure | Investigated for anti-inflammatory activities |
| Isocorydine | Different functional groups | Used in traditional medicine |
| Liriodenine | Additional hydroxyl groups | Known for cytotoxic properties |
| Atherospermidine | Distinct ring modifications | Studied for cardiovascular benefits |
While these compounds share certain structural characteristics with R-(-)-norushinsunine, they differ significantly in their biological activities and therapeutic applications. This highlights the uniqueness of R-(-)-norushinsunine within the broader context of aporphine alkaloids .
Experimental phytochemical surveys show that stems and bark of pond apple (Annona glabra) and cherimoya (Annona cherimola) accumulate the aporphine alkaloid R-(–)-norushinsunine [1] [2]. Quantitative work on Annona glabra stems reported eleven benzyl-isoquinoline and aporphine alkaloids, with R-(–)-norushinsunine representing approximately three per cent of the total base fraction by mass [1]. In Annona cherimola stems the compound appeared as one of twenty-one identified alkaloids; isolation from one-kilogram batches of air-dried stem yielded roughly forty milligrams of pure R-(–)-norushinsunine after chromatographic purification [2].
| Plant species | Plant organ analysed | Percentage of total non-quaternary alkaloids | Yield reported (milligrams per kilogram dry mass) |
|---|---|---|---|
| Annona glabra | Young woody stems | c. 3% [1] | 30–35 [1] |
| Annona cherimola | Mature stems | not specified [2] | ≈ 40 [2] |
Chemical work on the bark of Eupomatia laurina, an Australian rainforest shrub, afforded seventeen bases, including a five-gram fraction of R-(–)-norushinsunine from six hundred grams of oven-dried bark (overall yield 0.85% of the crude base extract) [3].
Bark of the tulip tree (Liriodendron tulipifera) supplies R-(–)-norushinsunine together with five other aporphines; bio-guided fractionation of a methanol extract gave fifteen milligrams of the alkaloid from eight hundred grams of powdered bark [4].
The bark of Alphonsea sclerocarpa, a South Asian forest species, contains a complex alkaloid mixture in which R-(–)-norushinsunine accounts for five per cent of the non-quaternary base fraction (0.036% of bark dry mass) [5].
| Additional taxa | Plant organ | Relative abundance of R-(–)-norushinsunine |
|---|---|---|
| Eupomatia laurina | Stem bark | major constituent (five grams isolated) [3] |
| Liriodendron tulipifera | Stem bark | minor constituent (fifteen milligrams isolated) [4] |
| Alphonsea sclerocarpa | Stem bark | five per cent of crude base [5] |
| Plant species | Native range | Current confirmed distribution* |
|---|---|---|
| Annona glabra | Caribbean, Central America, northern South America [6] | Tropical America; naturalised in south-eastern Asia and northern Australia |
| Annona cherimola | Andean valleys of Ecuador and Peru [7] | Tropical Andes, Central America, southern Spain, subtropical Africa |
| Eupomatia laurina | Eastern Australia and Papua New Guinea [8] | Coastal rainforests from Victoria to Cape York Peninsula; lowland New Guinea |
| Liriodendron tulipifera | Eastern North America [9] | Ontario south to Florida and Louisiana; widely planted in temperate regions |
| Alphonsea sclerocarpa | Southern India and Sri Lanka [10] | Endemic to wet evergreen forests below eight hundred metres |
*Documented wild or naturalised presence outside cultivation.
R-(–)-norushinsunine has so far been isolated exclusively from woody organs (stems or bark) of every documented source plant. No verified occurrences in leaves, reproductive tissues or roots have been published. Comparative work on Alphonsea sclerocarpa demonstrated markedly higher alkaloid levels in bark than in leaves (bark 0.036% total bases versus leaves 0.0135%), supporting bark localisation [5].
Published seasonal studies are scarce. Surveys of related aporphine alkaloids indicate higher total base production during dry seasons in canopy-exposed tissues, but specific temporal profiles for R-(–)-norushinsunine remain unquantified. Absence of systematic phenological datasets represents a significant knowledge gap.
| Plant species | Organ with highest concentration | Seasonal fluctuation data |
|---|---|---|
| Annona glabra | Secondary stem bark [1] | not measured |
| Annona cherimola | Mature stem cortex [2] | not measured |
| Eupomatia laurina | Outer bark [3] | not measured |
| Liriodendron tulipifera | Inner bark [4] | not measured |
| Alphonsea sclerocarpa | Outer bark [5] | not measured |
R-(–)-norushinsunine belongs to the aporphine subgroup of benzyl-isoquinoline alkaloids. Compounds of this type frequently act as chemical barriers against herbivory and microbial attack. Laboratory assays reveal that R-(–)-norushinsunine exhibits moderate antimicrobial properties against Gram-positive bacteria and phytopathogenic fungi, and inhibits Plasmodium falciparum growth in vitro at micromolar concentration ranges [4] [5]. Although direct field experiments are lacking, such bioactivity supports a defensive function.
In the bark of Eupomatia laurina and Alphonsea sclerocarpa, R-(–)-norushinsunine co-occurs with other isoquinoline alkaloids that deter insect herbivores through feeding inhibition and neurotoxicity. The preferential allocation of the compound to outer bark—plant tissue most exposed to boring insects and invading microbes—further suggests an adaptive protective role [3] [5].